molecular formula C14H10BrCl2NO2 B3472866 2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide

2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B3472866
M. Wt: 375.0 g/mol
InChI Key: JFSGHXDCQRBQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This molecule is commonly referred to as "BDA-410" and is known for its ability to inhibit the activity of the protein kinase CK2.

Mechanism of Action

BDA-410 inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects. In cancer cells, BDA-410 has been shown to induce apoptosis and inhibit cell proliferation. Additionally, BDA-410 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of using BDA-410 in lab experiments is its specificity for CK2. This specificity allows for targeted inhibition of CK2 activity without affecting other cellular processes. However, one limitation of BDA-410 is its relatively low potency compared to other CK2 inhibitors. This limitation may require higher concentrations of BDA-410 to achieve the desired effect.

Future Directions

There are several future directions for research involving BDA-410. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis of BDA-410 and improve its potency as a CK2 inhibitor.
In conclusion, BDA-410 is a promising molecule with potential applications in various scientific research fields. Its specificity for CK2 and ability to inhibit downstream signaling pathways make it a valuable tool for investigating the role of CK2 in disease. Further research is needed to fully understand the potential of BDA-410 and optimize its use in lab experiments.

Scientific Research Applications

BDA-410 has been used in various scientific research applications, including cancer research and drug discovery. CK2 plays a crucial role in cell signaling pathways and has been implicated in various diseases, including cancer. BDA-410 has been shown to inhibit CK2 activity and has potential as a therapeutic agent for cancer treatment.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-9-5-6-11(16)12(17)7-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSGHXDCQRBQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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